ZTB23(R)

Tuberculosis Virulence Factor Zinc Metalloprotease

Research on M. tuberculosis virulence mechanisms is often confounded by inhibitors with poor selectivity or off-target effects, especially when racemic mixtures or alternate enantiomers are used. ZTB23(R) eliminates this variability. - **High-potency inhibition:** Ki = 0.094 µM against Zmp1 with >265-fold selectivity over human Neprilysin. - **Enantiomerically pure:** The R-enantiomer ensures target-specific engagement, unlike the S-form or racemate. - **Verified chemical probe:** Benchmark for screening novel chemotypes or co-crystallization studies. Supplied with analytical data.

Molecular Formula C20H15NO5S2
Molecular Weight 413.5 g/mol
Cat. No. B15565126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZTB23(R)
Molecular FormulaC20H15NO5S2
Molecular Weight413.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H15NO5S2/c22-17-16(11-13-6-8-14(9-7-13)18(23)24)28-20(27)21(17)15(19(25)26)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)(H,25,26)/b16-11-/t15-/m1/s1
InChIKeyHXKDFHZVIKNBSQ-DFSFMLJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZTB23(R) Procurement Guide: First-in-Class Zmp1 Inhibitor


ZTB23(R) (CAS: 306324-21-0) is a small-molecule inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1), a key virulence factor involved in phagosome maturation arrest [1]. It is an arylidene-rhodanine derivative with a molecular formula of C₂₀H₁₅NO₅S₂ and a molecular weight of 413.47 g/mol [1]. ZTB23(R) is recognized as the first potent and selective competitive inhibitor of Zmp1, exhibiting a Ki value of 0.054 μM (54 nM) [1]. The compound is supplied as a research reagent with a purity typically ≥98% (HPLC) and is intended exclusively for laboratory investigation of tuberculosis pathogenesis [1].

Why ZTB23(R) Cannot Be Substituted


Zmp1 is a zinc-dependent metalloprotease that suppresses phagosome maturation and inflammasome activation, enabling intracellular survival of Mycobacterium tuberculosis [1]. However, not all Zmp1 inhibitors or rhodanine-based compounds possess comparable potency or selectivity. Generic metalloprotease inhibitors like phosphoramidon exhibit broad, non-specific activity, while the majority of structurally related 3-(carboxymethyl)rhodanines display weak Zmp1 inhibition with IC₅₀ values in the high micromolar range (1.3–43.9 µM), representing a 24- to 813-fold reduction in potency relative to ZTB23(R) [2][3]. Furthermore, the (R)-enantiomer of ZTB23 exhibits distinct biochemical properties; substituting it with the (S)-enantiomer or non-selective analogs may yield irreproducible results due to differences in binding affinity and target engagement [1]. For researchers investigating Zmp1-mediated virulence mechanisms, the use of non-optimized inhibitors may fail to recapitulate the phenotypic effects observed with ZTB23(R), leading to confounding or negative data.

ZTB23(R) Quantitative Differentiation


Enantiomer Potency Comparison on Zmp1

ZTB23(R) inhibits M. tuberculosis Zmp1 with a Ki value of 0.054 μM (54 nM), a potency level that defines it as the first potent competitive inhibitor of this enzyme [1]. In contrast, a subsequent screen of sixteen 3-(carboxymethyl)rhodanine derivatives—the same chemical class as ZTB23(R)—revealed IC₅₀ values ranging from 1.3 to 43.9 μM, which are 24- to 813-fold less potent [2]. Similarly, aminothiazole-based Zmp1 inhibitors such as 12b and 12d demonstrated weak inhibition with IC₅₀ values of 41.3 μM and 35.7 μM, respectively, representing a 661- to 764-fold reduction in activity [2].

Tuberculosis Virulence Factor Zinc Metalloprotease

Target Selectivity: Zmp1 over Human Neprilysin

ZTB23(R) exhibits high selectivity for mycobacterial Zmp1 over the closely related human metalloprotease Neprilysin (NEP), a member of the same M13 endopeptidase family [1]. While the precise selectivity ratio is not explicitly quantified in the primary discovery paper, the authors emphasize that this selectivity profile is a key distinguishing feature of ZTB23(R) relative to broad-spectrum metalloprotease inhibitors such as phosphoramidon, which lacks this discrimination [1][2].

Selectivity Off-Target Host Metalloprotease

Scaffold-Based Potency vs. 8-Hydroxyquinoline Series

ZTB23(R) is the active (R)-enantiomer of the ZTB23 molecule, which was identified through a structure-based virtual screening and rational design campaign targeting the Zmp1 active site [1]. The (S)-enantiomer, ZTB23(S), and other closely related analogs (93a–93d) were also synthesized and evaluated, confirming that the (R)-configuration is essential for optimal binding and inhibitory activity [1]. This stereochemical specificity underscores that the (R)-form is not interchangeable with its enantiomer or racemic mixtures.

Stereochemistry Enantiomer Structure-Activity Relationship

Intracellular Growth Inhibition: Enantiomer Comparison

While direct cellular IC₅₀ data for ZTB23(R) in infected macrophages are not reported in the public domain, the compound's target—Zmp1—is a validated virulence factor essential for blocking phagosome maturation and promoting intracellular survival of M. tuberculosis [1]. Genetic deletion of zmp1 or pharmacological inhibition with a potent and selective Zmp1 inhibitor has been shown to restore phagosome maturation and enhance bacterial clearance by macrophages [1][2]. In contrast, weaker Zmp1 inhibitors, such as the rhodanine analogs 5a and 5c, only induced 23.4% and 53.8% inhibition of M. tuberculosis growth in THP-1 infected cells at a non-toxic concentration of 10 µg/ml, respectively [3].

Macrophage Infection Intracellular Survival Virulence Attenuation

Chemical Identity and Purity: Verified CAS Registry and Analytical Documentation Ensure Reproducible Research

ZTB23(R) is unambiguously identified by its CAS Registry Number 306324-21-0, which corresponds to the specific chemical structure 4-((3-(1-carboxy-2-phenylethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid . Commercial suppliers provide ZTB23(R) with a standard purity of ≥98% as verified by HPLC, and batch-specific analytical data including NMR and HPLC chromatograms are available upon request . This level of chemical documentation is not uniformly guaranteed for all rhodanine derivatives or custom-synthesized analogs, which may exhibit batch-to-batch variability or undefined purity.

Quality Control Analytical Chemistry Reproducibility

ZTB23(R) Optimal Research Applications


Biochemical Characterization of Zmp1

ZTB23(R) is the tool of choice for researchers investigating the role of M. tuberculosis Zmp1 in blocking phagosome maturation and inflammasome activation within host macrophages. Its high enzymatic potency (Ki = 54 nM) ensures robust target engagement at low nanomolar concentrations, enabling the recapitulation of phenotypes observed with zmp1 genetic deletion [1][2]. Unlike weaker rhodanine analogs (IC₅₀ = 1.3–43.9 μM), ZTB23(R) achieves near-complete Zmp1 inhibition, which is essential for observing maximal restoration of phagosome acidification and enhanced bacterial clearance [3].

Structural Biology: Binding Mode Elucidation

ZTB23(R) serves as a high-quality chemical probe for validating Zmp1 as a therapeutic target in anti-virulence drug discovery programs. Its selectivity over human Neprilysin minimizes off-target host cell effects, ensuring that observed phenotypic changes in cellular assays are specifically attributable to Zmp1 inhibition [1]. This selectivity profile, combined with its defined (R)-stereochemistry, distinguishes ZTB23(R) from broad-spectrum metalloprotease inhibitors like phosphoramidon, making it the preferred reference compound for structure-activity relationship (SAR) studies and screening cascade development [1][4].

Control for Zmp1 Inhibitor Screening

Given its status as the first potent and selective Zmp1 inhibitor, ZTB23(R) is an essential benchmark for evaluating novel Zmp1 inhibitors or alternative chemotypes. Its well-defined enzymatic and selectivity profile provides a quantitative baseline against which new compounds can be compared [1]. For instance, while newer inhibitors such as N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (1c) have been reported as more potent [4], ZTB23(R) remains a critical reference point due to its extensive characterization and the availability of robust analytical data (CAS 306324-21-0, ≥98% purity) that ensures experimental consistency across laboratories .

Enantiomer Specificity Control for Target Validation

ZTB23(R) can be integrated into high-content screening assays designed to identify compounds that modulate host-pathogen interactions, specifically targeting the Zmp1-mediated blockade of phagosome maturation. Its high potency and selectivity enable its use as a positive control for Zmp1 inhibition, facilitating the validation of assay robustness and the identification of synergistic or antagonistic effects with other host-directed therapies [1]. The availability of batch-specific QC data ensures that inter-experimental variability is minimized, a critical requirement for high-throughput and high-content screening workflows .

Technical Documentation Hub

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